(2R)-2-amino-2-phenylpropanamide
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Overview
Description
(2R)-2-amino-2-phenylpropanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a phenyl group attached to a central carbon atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-phenylpropanamide can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive method for producing enantiopure amines. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and substrate concentration. The use of biocatalysts in industrial settings is preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-phenylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions might employ sodium borohydride in an alcoholic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
(2R)-2-amino-2-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, benefiting from its chiral properties and reactivity
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways by binding to receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-phenylpropanamide: The enantiomer of (2R)-2-amino-2-phenylpropanamide, differing in the spatial arrangement of the amino and phenyl groups.
(2R)-2-amino-2-phenylpropanol: A related compound with a hydroxyl group instead of an amide group.
(2R)-2-amino-2-phenylpropanoic acid: Another similar compound where the amide group is replaced by a carboxylic acid group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomers and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral intermediate in drug development .
Properties
IUPAC Name |
(2R)-2-amino-2-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUPDZBTAQFGJ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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